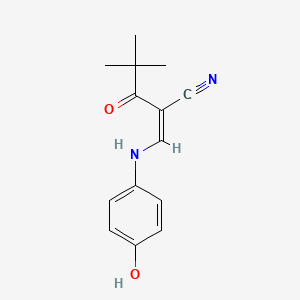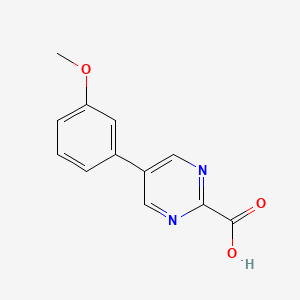
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, also known as 4-hydroxy-2-(2,2-dimethylpropionyl)benzylamine (HDPBA), is a synthetic compound with a wide range of applications in scientific research. HDPBA has been used in numerous studies as a model compound to study the effects of drug-like molecules on biochemical and physiological processes. HDPBA has also been used in laboratory experiments to evaluate the efficacy of new drug molecules and to elucidate their mechanisms of action.
Aplicaciones Científicas De Investigación
Antioxidant Activity
The compound's derivatives demonstrate significant antioxidant properties. A study on methoxy- and hydroxyl-substituted 2'-aminochalcones, structurally related to 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, found strong antioxidant activity, particularly in derivatives with hydroxyl functionalities (Sulpizio et al., 2016).
Chemical Synthesis and Structural Analysis
This compound and its variants are utilized in various chemical syntheses and structural analyses. For instance, research on compounds including (4-acetylphenyl)amino 2,2-dimethylpropanoate has provided insights into molecular geometry and hydrogen bonding patterns, highlighting the utility of these compounds in crystallography and vibrational data analysis (Kant et al., 2014).
Applications in Polymer Science
Modifications of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including derivatives of 2-(2,2-Dimethylpropanoyl)-3-((4-hydroxyphenyl)amino)prop-2-enenitrile, have been explored. These modifications lead to increased thermal stability and potential antibacterial and antifungal applications, indicating the compound's relevance in medical and polymer sciences (Aly & El-Mohdy, 2015).
Exploration in Medicinal Chemistry
The compound has been synthesized and evaluated for its potential in medicinal applications. For example, studies have investigated its beta-adrenoceptor stimulant properties, exploring its potential use as a cardiac stimulant (Barlow et al., 1981).
Anticancer Research
Research has also been conducted on derivatives of this compound for potential anticancer applications. A series of synthesized compounds based on the structural modification of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed selective inhibition of colon cancer cell proliferation, indicating the compound's relevance in cancer research (Rayes et al., 2020).
Propiedades
IUPAC Name |
(2Z)-2-[(4-hydroxyanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)13(18)10(8-15)9-16-11-4-6-12(17)7-5-11/h4-7,9,16-17H,1-3H3/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOFDPRTHKXNKP-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC=C(C=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC=C(C=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-7-amine hydrochloride](/img/structure/B2423289.png)
![ethyl 4-[2-(4-chlorophenyl)ethenesulfonamido]-1H-pyrrole-2-carboxylate](/img/structure/B2423291.png)

![5-[(3-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2423294.png)

![N-cyclohexyl-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2423297.png)
![6-[4-(5-Ethylthiophen-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2423298.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(3-methylphenoxy)propyl]but-2-enamide](/img/structure/B2423301.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2,2-diphenylethanone](/img/structure/B2423303.png)


![(E)-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2423307.png)
![(2,5-Dimethyl-3-phenyl-pyrazolo[1,5-A]pyrimidin-7-ylsulfanyl)-acetic acid](/img/structure/B2423310.png)